4,6,7-Trichloro-5-methoxy-1H-indole-2,3-dione
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Overview
Description
4,6,7-Trichloro-5-methoxy-1H-indole-2,3-dione is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trichloro-5-methoxy-1H-indole-2,3-dione typically involves the chlorination of 5-methoxyindole-2,3-dione. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,6,7-Trichloro-5-methoxy-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the methoxy group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid structures, while reduction can produce dechlorinated or demethoxylated derivatives .
Scientific Research Applications
4,6,7-Trichloro-5-methoxy-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6,7-Trichloro-5-methoxy-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Methoxyindole-2,3-dione: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
4,5,6,7-Tetrachloro-1H-indole-2,3-dione: Contains an additional chlorine atom, which can alter its chemical and biological properties.
Uniqueness
4,6,7-Trichloro-5-methoxy-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
828252-45-5 |
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Molecular Formula |
C9H4Cl3NO3 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
4,6,7-trichloro-5-methoxy-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H4Cl3NO3/c1-16-8-3(10)2-6(4(11)5(8)12)13-9(15)7(2)14/h1H3,(H,13,14,15) |
InChI Key |
IUWLLFSBVBNXLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1Cl)Cl)NC(=O)C2=O)Cl |
Origin of Product |
United States |
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